molecular formula C10H22O9 B1207939 Hypromellose acetate succinate CAS No. 71138-97-1

Hypromellose acetate succinate

Cat. No.: B1207939
CAS No.: 71138-97-1
M. Wt: 286.28 g/mol
InChI Key: ZUAAPNNKRHMPKG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hypromellose Acetate Succinate (HPMCAS) is a semisynthetic, inert, and viscoelastic polymer .

Mode of Action

HPMCAS is amphiphilic in nature, meaning it has both hydrophilic and hydrophobic regions . The hydrophobic region of the polymer interacts with the insoluble drug compound, while in an aqueous environment, the hydrophilic portion permits these structures to remain as stable colloids . This interaction helps maintain the drug in a super-saturated condition by inhibiting its precipitation, thereby increasing the rate and extent of dissolution in the aqueous media .

Biochemical Pathways

Instead, it influences the pharmacokinetics of the drug it is formulated with, affecting the drug’s absorption, distribution, metabolism, and excretion .

Pharmacokinetics

HPMCAS is used in pharmaceutical formulations to enhance the solubility of many poorly soluble amorphous products . It is commonly used as a delivery component in oral pharmaceutical products that provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . It also helps in maintaining the drug in a super-saturated condition by inhibiting its precipitation .

Result of Action

The primary result of HPMCAS’s action is the enhancement of the solubility and bioavailability of the drug it is formulated with . By maintaining the drug in a super-saturated state, it increases the rate and extent of drug dissolution in the aqueous media . This leads to an increase in the bioavailability of the drug, thereby enhancing its therapeutic effects .

Action Environment

The action of HPMCAS is influenced by environmental factors such as pH and temperature . For instance, HPMCAS was developed as an enteric film coating because it is insoluble in acidic gastric fluid, but will swell in an aqueous environment . This property allows it to protect the drug from the acidic environment of the stomach and release it in the more neutral environment of the intestines . Additionally, the thermoplastic properties of HPMCAS allow it to be used in processes such as melt extrusion .

Biochemical Analysis

Biochemical Properties

Hypromellose acetate succinate plays a significant role in biochemical reactions, particularly in the pharmaceutical industry. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and stability of drugs. The compound’s methoxy and hydroxypropoxy groups facilitate hydrogen bonding with drug molecules, while the acetyl and succinoyl groups provide hydrophobic interactions . These interactions help in stabilizing amorphous dispersions and improving the dissolution rate of drugs .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the bioavailability of drugs by improving their solubility and stability, which in turn affects cellular uptake and distribution . The compound’s ability to form hydrogen bonds and hydrophobic interactions with drug molecules ensures that the drugs are efficiently delivered to target cells, thereby influencing cell function and metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form hydrogen bonds and hydrophobic interactions with drug molecules. These interactions stabilize the amorphous form of the drug, preventing crystallization and enhancing solubility . Additionally, this compound can inhibit or activate enzymes involved in drug metabolism, thereby affecting the drug’s bioavailability and therapeutic efficacy . The compound’s methoxy and hydroxypropoxy groups play a crucial role in these binding interactions, while the acetyl and succinoyl groups contribute to the hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and resistance to degradation, which ensures that it maintains its efficacy over extended periods . Long-term studies have shown that this compound does not significantly degrade in vitro or in vivo, making it a reliable excipient for pharmaceutical formulations . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific conditions of the laboratory setting .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the solubility and bioavailability of drugs without causing any adverse effects . At high doses, this compound may exhibit toxic effects, including gastrointestinal irritation and altered cellular metabolism . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to drug metabolism and bioavailability. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in drug metabolism . These interactions can affect the metabolic flux and levels of metabolites, thereby influencing the overall pharmacokinetics of the drug . Additionally, this compound may interact with cofactors involved in drug metabolism, further affecting the drug’s bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s methoxy and hydroxypropoxy groups facilitate its binding to transporters, ensuring efficient cellular uptake and distribution . Additionally, this compound’s hydrophobic interactions with binding proteins help in its localization and accumulation within specific tissues . These interactions play a crucial role in the compound’s overall efficacy and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, this compound may localize to the endoplasmic reticulum or the Golgi apparatus, where it can interact with enzymes and other biomolecules involved in drug metabolism . These interactions are crucial for the compound’s overall efficacy and therapeutic outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypromellose acetate succinate is synthesized by esterifying hydroxypropyl methylcellulose with acetic anhydride and succinic anhydride. The reaction typically occurs in the presence of a catalyst, such as pyridine, under controlled temperature and pH conditions . The degree of substitution of acetyl and succinoyl groups can be adjusted to achieve the desired properties of the final product .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the esterification of hydroxypropyl methylcellulose in large reactors. The reaction mixture is then neutralized, filtered, and washed to remove any unreacted reagents and by-products. The final product is dried and milled to obtain a fine powder suitable for pharmaceutical applications .

Comparison with Similar Compounds

Properties

IUPAC Name

acetic acid;butanedioic acid;methanol;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAAPNNKRHMPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71138-97-1
Record name Hypromellose acetate succinate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In the second procedure for forming HPMCAS or HPMCA from HPMC, the HPMC is dispersed or dissolved in an organic solvent, such as acetone or dimethylformamide, along with a basic catalyst, such as pyridine or α-picoline. The concentration of HPMC in the reaction mixture ranges from about 1 wt % to about 70 wt %, preferably about 5 wt % to about 50 wt %. To form HPMCA, acetic anhydride is then added as described above, and the reaction mixture heated to about 40° C. to about 120° C. for about 2 to about 120 hours to form the HPMCA. To form HPMCAS, the succinic anhydride and acetic anhydride are then added as described above, and the reaction mixture heated to about 40° C. to about 120° C. for about 2 to about 120 hours to form the HPMCAS.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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